
2-Nonyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nonyl-1,3-dioxane is an organic compound with the molecular formula C12H24O2. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nonyl-1,3-dioxane can be synthesized through the reaction of decylaldehyde with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves using p-toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Nonyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: It can undergo nucleophilic substitution reactions with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, Zn/HCl
Substitution: LiAlH4, NaBH4
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-Nonyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a solvent and a reagent in various organic synthesis reactions.
Medicine: Its ability to enhance drug penetration makes it valuable in the formulation of topical medications.
Industry: It is used in the production of perfumes and other fragrance products.
Mechanism of Action
The mechanism by which 2-Nonyl-1,3-dioxane exerts its effects, particularly as a skin penetration enhancer, involves its interaction with the formulation/nail interface. It enhances the penetration of drugs like econazole into the deeper layers of the human nail, where fungal infections reside . This enhancement is attributed to its plasticizing effects on the lacquer formulation .
Comparison with Similar Compounds
1,3-Dioxane: A related compound with similar structural features but different applications.
1,3-Dioxolane: Another related compound used in various chemical reactions and industrial applications.
Uniqueness: 2-Nonyl-1,3-dioxane is unique due to its specific applications in enhancing drug penetration and its use in fragrance production. Its ability to interact with biological membranes and enhance the delivery of active compounds sets it apart from other similar compounds .
Properties
CAS No. |
6413-70-3 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
2-nonyl-1,3-dioxane |
InChI |
InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-10-13-14-11-9-12-15-13/h13H,2-12H2,1H3 |
InChI Key |
KLVLHANUQRTPHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1OCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


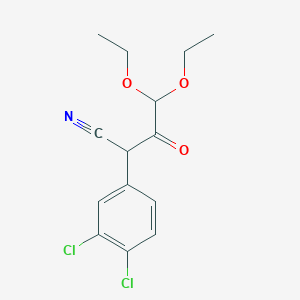
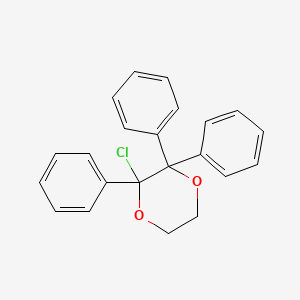
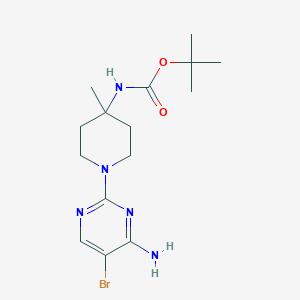
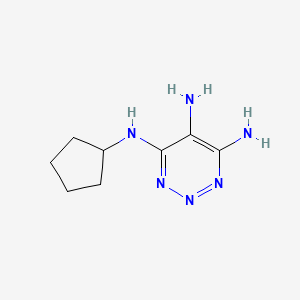
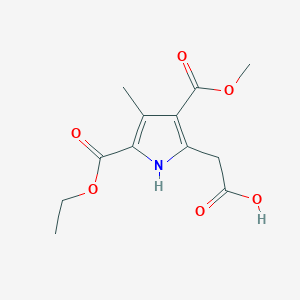
![2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid](/img/structure/B13997801.png)
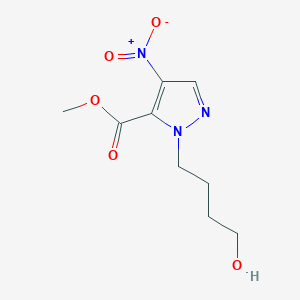
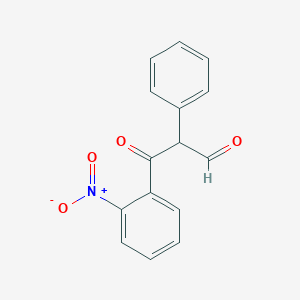

![2-[3-Chloro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13997828.png)
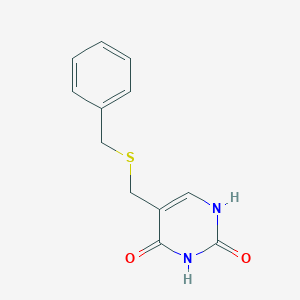
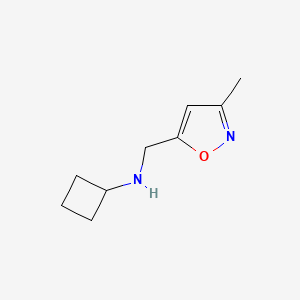
![Bicyclo[2.2.2]octane, 1-chloro-4-phenyl-](/img/structure/B13997841.png)

